molecular formula C10H15NO3 B042288 Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate CAS No. 33123-71-6

Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate

Cat. No. B042288
CAS RN: 33123-71-6
M. Wt: 197.23 g/mol
InChI Key: XJAFBPCIGZMUPR-UHFFFAOYSA-N
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Patent
US09150577B2

Procedure details

To a mixture of ethyl[(3,3-dimethyl-2-oxobutyl)amino](oxo)acetate (40 g, 162 mmol) in toluene (350 mL) is added phosphorous oxychloride (75 g, 488 mmol). The reaction mixture is heated at 120° C. for 14 h. Then the solvent is removed and the residue is diluted with ether. The ether layer is washed with saturated aqueous NaHCO3 solution, brine, dried (Na2SO4) and concentrated to afford the title compound (28 g, 87%).
Name
ethyl[(3,3-dimethyl-2-oxobutyl)amino](oxo)acetate
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[C:5]([NH:7][CH2:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])=O)[CH3:2].P(Cl)(Cl)(Cl)=O>C1(C)C=CC=CC=1>[C:10]([C:9]1[O:14][C:5]([C:4]([O:3][CH2:1][CH3:2])=[O:15])=[N:7][CH:8]=1)([CH3:13])([CH3:12])[CH3:11]

Inputs

Step One
Name
ethyl[(3,3-dimethyl-2-oxobutyl)amino](oxo)acetate
Quantity
40 g
Type
reactant
Smiles
C(C)OC(C(=O)NCC(C(C)(C)C)=O)=O
Name
Quantity
350 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the solvent is removed
ADDITION
Type
ADDITION
Details
the residue is diluted with ether
WASH
Type
WASH
Details
The ether layer is washed with saturated aqueous NaHCO3 solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CN=C(O1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.